molecular formula C9H13ClFN B2651253 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride CAS No. 1955553-80-6

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2651253
CAS No.: 1955553-80-6
M. Wt: 189.66
InChI Key: NHPFDFXCPKFGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H13ClFN. It is a derivative of phenethylamine, where a fluorine atom is substituted at the second position and a methyl group is attached to the para position of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzaldehyde.

    Fluorination: The aldehyde group is converted to a fluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Reductive Amination: The fluoromethyl group is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-chlorophenyl)ethan-1-amine hydrochloride
  • 2-Fluoro-1-(4-bromophenyl)ethan-1-amine hydrochloride
  • 2-Fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-1-(4-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPFDFXCPKFGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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